molecular formula C10H14N2O3S B5784397 N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No. B5784397
M. Wt: 242.30 g/mol
InChI Key: IXBNCCOHDBGZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMB or MMB-Chminaca and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are man-made chemicals that mimic the effects of natural cannabinoids found in the cannabis plant. MMB has been found to have a high affinity for cannabinoid receptors, which are responsible for the psychoactive effects of cannabinoids.

Mechanism of Action

MMB acts on the cannabinoid receptors in the body, specifically CB1 and CB2 receptors. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. When MMB binds to these receptors, it can modulate various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects
Studies have shown that MMB can modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate. This can lead to changes in mood, cognition, and behavior. MMB has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MMB can modulate the activity of enzymes involved in oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using MMB in lab experiments is its high affinity for cannabinoid receptors. This allows researchers to study the effects of MMB on various physiological processes, including pain perception, inflammation, and immune response. However, one limitation of using MMB is its potential toxicity and adverse effects. It is important for researchers to use appropriate safety measures when handling MMB in the lab.

Future Directions

There are several future directions for research on MMB. One area of interest is its potential therapeutic applications for various diseases, including cancer, neurodegenerative disorders, and chronic pain. Additionally, further studies are needed to understand the mechanism of action of MMB and its effects on various physiological processes. Finally, research is needed to determine the safety and toxicity of MMB and its potential for abuse.

Synthesis Methods

The synthesis of MMB involves the reaction of 3-amino-1-(methylsulfonyl)benzene with 2-chloro-N-(1-methyl-2-phenylethyl)acetamide. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using chromatography techniques to obtain pure MMB.

Scientific Research Applications

MMB has been studied extensively for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. Studies have shown that MMB can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. MMB has also been found to have neuroprotective effects and can reduce oxidative stress in the brain.

properties

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(13)11-9-5-4-6-10(7-9)12(2)16(3,14)15/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBNCCOHDBGZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

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